3,4-Dichlorothiophene
Overview
Description
3,4-Dichlorothiophene is a heterocyclic compound that belongs to the thiophene family It is characterized by a five-membered ring containing one sulfur atom and two chlorine atoms at the 3 and 4 positions
Mechanism of Action
Mode of Action
Thiophenes are known to undergo various electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring . These reactions can lead to the formation of various functional groups, altering the properties and reactivity of the compound.
Biochemical Pathways
Thiophene derivatives are known to undergo various reactions, including oxidation and reduction . For example, 3,4-dichlorothiophene 1,1-dioxide can react with cyclopentadiene to form adducts . These reactions can potentially affect various biochemical pathways, depending on the specific functional groups introduced during these reactions.
Result of Action
For instance, some thiophene-based compounds have shown antimicrobial and antioxidant activities . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of thiophenes can be affected by the presence of different reagents and catalysts . Additionally, factors such as temperature, pH, and solvent can also influence the reactions involving thiophenes .
Biochemical Analysis
Biochemical Properties
3,4-Dichlorothiophene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in oxidative and reductive processes. It can undergo oxidation to form thiophene 1,1-dioxide, which can further participate in Diels-Alder reactions . The compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, influencing various metabolic pathways .
Cellular Effects
This compound affects cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with cellular components, leading to changes in the redox state and affecting the function of proteins involved in electron transport . These interactions can result in altered cellular responses, including changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an electron donor or acceptor, participating in redox reactions that modulate enzyme activity . The compound’s ability to form reactive intermediates can lead to enzyme inhibition or activation, affecting various biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade under oxidative stress, leading to the formation of reactive species . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects . Studies have shown that high doses of this compound can cause oxidative stress, leading to cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic pathways can influence the levels of various metabolites and affect metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, influencing its localization and activity . Transport mechanisms such as passive diffusion and active transport play a role in the distribution of this compound within the body .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s localization within the cell can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorothiophene can be synthesized through several methods. One common approach involves the chlorination of thiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorothiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene 1,1-dioxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as perbenzoic acid or hydrogen peroxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: Thiophene 1,1-dioxides.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
3,4-Dichlorothiophene has several applications in scientific research:
Comparison with Similar Compounds
3-Chlorothiophene: Similar in structure but with only one chlorine atom, leading to different reactivity and applications.
2,5-Dichlorothiophene: Another dichlorinated thiophene with chlorine atoms at different positions, affecting its chemical behavior.
Uniqueness: 3,4-Dichlorothiophene is unique due to the specific positioning of the chlorine atoms, which influences its electronic properties and reactivity. This makes it a valuable compound for synthesizing specialized materials and exploring novel chemical reactions .
Properties
IUPAC Name |
3,4-dichlorothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2S/c5-3-1-7-2-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFXSOFIEKYPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169322 | |
Record name | Thiophene, 3,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-76-2 | |
Record name | 3,4-Dichlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17249-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 3,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 3,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3,4-Dichlorothiophene in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. A key application involves its conversion to this compound 1,1-dioxide, a highly reactive dienophile in Diels-Alder reactions. This reaction allows for the construction of various heterocyclic compounds. For instance, this compound 1,1-dioxide readily reacts with N-substituted 4-(2-oxoalkyl)-1,4-dihydronicotinates in an inverse electron demand Diels-Alder reaction. Following desulfonylation, this reaction yields R-1 dichloro-6,8 dihydro-1,4 oxo-2' alkyl-4 quinoleinecarboxylates-3. [, ] This example highlights the potential of this compound derivatives in synthesizing complex molecules with potential biological activities.
Q2: Can you provide an example of this compound's use in synthesizing a specific class of compounds?
A2: One example involves the synthesis of 2,3-dialkyl-6,7-dichloro-1,4-naphthoquinones. Reacting 1,4-benzoquinone or its 2-methyl and 2,3-dimethyl derivatives with this compound 1,1-dioxide under thermal conditions, followed by oxidation, yields the corresponding 6,7-dichloro-1,4-naphthoquinones. [] This method offers a route to access these specific naphthoquinone derivatives, which may have applications in various fields.
Q3: Are there any studies exploring the reactivity of this compound with organometallic reagents?
A3: While limited information is available on this compound specifically, research shows that its close relative, tetrachlorothiophene, reacts with ethylmagnesium bromide to yield 2,5-bis(bromoMagnesium)-3,4-dichlorothiophene. [] This suggests that this compound could potentially undergo similar reactions, opening up possibilities for further derivatization and functionalization.
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